2-Methylpiperazine-1,4-dicarboxylic acid
Description
Properties
CAS No. |
857188-26-2 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-methylpiperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-5-4-8(6(10)11)2-3-9(5)7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
GKGLJFWUEIMDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies
Strategies for the Construction and Functionalization of the Piperazine (B1678402) Ring System
Achieving enantiopure 2-substituted piperazines is crucial for their application in pharmaceuticals, as different enantiomers can exhibit distinct biological activities. rsc.org A significant challenge in this area is the development of efficient and selective methods for carbon functionalization of the piperazine ring. nih.gov
One prominent strategy begins with readily available chiral starting materials, such as α-amino acids. nih.govrsc.org This "chiral pool" approach allows for the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org A key transformation in this method can be an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. rsc.org This approach has proven scalable and applicable to the construction of related diazepanes and diazocanes. rsc.org
Another powerful technique is the asymmetric hydrogenation of pyrazine derivatives. Iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides provides a facile route to a wide range of chiral piperazines, including 2,3- and 3,5-disubstituted variants, with high enantioselectivity (up to 96% ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral piperazin-2-ones, which are valuable intermediates that can be converted to chiral piperazines without loss of optical purity. rsc.orgdicp.ac.cn
Other methods for preparing chiral 2-methylpiperazine (B152721) include resolution with a chiral reagent, synthesis from other chiral materials, and direct building of the chiral center. researchgate.net For instance, enantiopure 2,6-methylated piperazines have been synthesized using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction to establish the desired stereochemistry. researchgate.netacs.org
Table 1: Asymmetric Synthesis Approaches to Chiral Piperazines
| Method | Catalyst/Reagent | Starting Material | Key Features |
|---|---|---|---|
| Aza-Michael Addition | Vinyl diphenyl sulfonium salt | α-Amino acids | Scalable, yields orthogonally protected products. rsc.org |
| Asymmetric Hydrogenation | Iridium complex | Activated Pyrazines | High enantioselectivity (up to 96% ee). acs.org |
| Asymmetric Hydrogenation | Palladium complex | Pyrazin-2-ols | Forms chiral piperazin-2-one intermediates. rsc.orgdicp.ac.cn |
| Diastereoselective Alkylation | Triflate reagents | Acyclic precursors | Sets stereochemistry for 2,6-methylated piperazines. researchgate.net |
| Intramolecular Cyclization | Mitsunobu reaction | Acyclic precursors | Alternative to alkylation for setting stereochemistry. researchgate.net |
Cyclization reactions are fundamental to forming the piperazine ring. These methods typically involve the formation of two carbon-nitrogen bonds to close the six-membered ring. A general approach involves the cyclization of appropriately substituted diamine precursors. evitachem.com For example, a method for constructing 3-substituted piperazine-2-acetic acid esters utilizes an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated nitrogen heterocycles. nih.govwikipedia.org This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org While electron-rich amines can be challenging substrates, RCM has been successfully applied to the synthesis of aza-cycles. nih.gov The synthesis of tetrahydropyridines, structural relatives of piperazines, has been achieved using RCM, demonstrating its potential for constructing six-membered nitrogen heterocycles. nih.gov The efficiency of RCM can be influenced by catalyst choice, with N-heterocyclic carbene ligands often providing higher yields. nih.gov The resulting unsaturated ring can serve as a handle for further functionalization. nih.gov
A recently developed approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines to form the piperazine ring. nih.gov
Table 2: Cyclization Strategies for Piperazine Ring Formation
| Method | Catalyst/Reagent | Key Intermediate | Description |
|---|---|---|---|
| Intramolecular SN2 | Base | Acyclic diamine with leaving group | A classic and direct method for ring closure. nih.gov |
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts (e.g., Grubbs) | Diene-containing amine | Forms an unsaturated piperazine precursor (tetrahydropyrazine). nih.govwikipedia.org |
| Reductive Cyclization | Reduction catalyst (e.g., Pd/C) | Bis(oximinoalkyl)amine | Double Michael addition followed by reductive ring closure. nih.gov |
Photocatalysis offers a mild and green alternative for the synthesis and functionalization of piperazine rings. nsf.gov Visible-light photoredox catalysis, in particular, has enabled novel transformations under gentle conditions. thieme-connect.comacs.org
One photocatalytic strategy for synthesizing carbon-substituted piperazines involves the single-electron oxidation of in-situ formed imines derived from 1,2-diamines and carbonyl compounds. thieme-connect.comnih.gov An acridinium-derived organic photocatalyst facilitates a 6-endo-trig cyclization, generating an α-carbamyl radical that leads to the piperazine product. thieme-connect.com This method demonstrates high functional group tolerance and avoids the need to isolate the imine intermediate. thieme-connect.com
Photoredox catalysis has also been employed for the direct C-H functionalization of existing piperazine scaffolds. nih.gov This site-selective approach allows for the C-H alkylation of piperazine compounds by differentiating between the electronically distinct nitrogen atoms within the ring. nih.gov
A one-step synthesis of 2-methylpiperazine has been reported via the photocatalytic reaction of N-(β-hydroxypropyl)ethylenediamine using semiconductor–zeolite composite catalysts. iitm.ac.in UV irradiation of the substrate in a non-aqueous suspension of the catalyst, such as TiO2–Hβ, produces 2-methylpiperazine through an intramolecular cyclization involving oxidation and dehydration steps. iitm.ac.in
Furthermore, tin-free methods have been developed for the photocatalytic synthesis of substituted piperazines. The Silicon Amine Protocol (SLAP) utilizes silyl amine reagents that cross-couple with aldehydes and ketones in the presence of an iridium photoredox catalyst and blue light to form N-unprotected piperazines. ethz.ch This approach tolerates a wide range of substrates and is a safer alternative to tin-based reagents. ethz.ch
Table 3: Photocatalytic Methods in Piperazine Synthesis
| Method | Catalyst | Substrates | Key Feature |
|---|---|---|---|
| Intramolecular Cyclization | Acridinium photocatalyst | 1,2-Diamine and carbonyl compound | Programmable synthesis via 6-endo-trig radical cyclization. thieme-connect.comacs.orgnih.gov |
| C-H Alkylation | Organic photoredox catalyst | Piperazine compound | Site-selective functionalization of the piperazine ring. nih.gov |
| Intramolecular Cyclization | Semiconductor–zeolite composite (e.g., TiO2–Hβ) | N-(β-hydroxypropyl)ethylenediamine | One-step synthesis of 2-methylpiperazine at ambient temperature. iitm.ac.in |
| Cross-Coupling (SLAP) | Iridium photoredox catalyst | Silyl amine reagent and aldehyde/ketone | Tin-free synthesis of N-unprotected piperazines. ethz.ch |
Installation and Selective Functionalization of Carboxylic Acid Moieties
Once the 2-methylpiperazine core is constructed, the next critical phase is the introduction of the two carboxylic acid groups at the N1 and N4 positions.
Direct carboxylation involves the reaction of a C-H or N-H bond with carbon dioxide (CO₂), a renewable and non-toxic C1 feedstock. mdpi.comresearchgate.net While the direct carboxylation of unactivated C(sp³)-H bonds is still a developing field, methods for carboxylating activated C-H and N-H bonds are more established. mdpi.com
For piperazine derivatives, direct carboxylation would most readily occur at the N-H bonds. The reaction of secondary amines with CO₂ to form carbamic acids or their salts is a well-known process. The challenge lies in achieving stable dicarboxylic acid products. In the context of CO₂ capture, 2-methylpiperazine is known to react with CO₂ to form carbamate species. nih.gov However, isolating a stable dicarboxylic acid product directly from CO₂ and 2-methylpiperazine under simple conditions is not a standard synthetic route and would likely require specific catalytic systems or reaction conditions to drive the reaction to completion and stabilize the product.
The functionalization of mesoporous silica with piperazine and subsequent reaction with precursors like succinic anhydride (B1165640) demonstrates a method to obtain carboxylic acid derivatives, highlighting the reactivity of the piperazine nitrogens toward carboxyl-containing reagents. nih.gov
A more common and controlled method for synthesizing 2-Methylpiperazine-1,4-dicarboxylic acid is the stepwise functionalization of the 2-methylpiperazine core. This approach typically involves reacting the N-H groups with a suitable carboxylating agent.
The synthesis often begins with a protected form of 2-methylpiperazine to allow for selective functionalization. For example, a process for preparing 2-piperazine carboxylic acid amides involves the N-acylation of a piperazine carboxylic acid with a halogenating agent to form a cyclic anhydride intermediate. google.com This highlights a strategy where one carboxyl group (or a precursor) is already present on the ring before the second nitrogen is functionalized.
In a typical stepwise synthesis of the title compound, 2-methylpiperazine would be reacted with a reagent that can introduce a carboxylic acid group, or a group that can be later converted to a carboxylic acid. A common method is N-acylation using an acyl halide or anhydride, such as chloroacetyl chloride, followed by hydrolysis. To form the dicarboxylic acid, this reaction would need to be performed twice. The presence of the methyl group at the C2 position can influence the reactivity of the adjacent nitrogen atom due to steric hindrance.
The synthesis of related compounds, such as 1-ethyl-6,8-difluoro-7-(2-methyl-4-tert-butoxy carbonyl-1-piperazine)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, involves reacting a pre-formed 2-methylpiperazine that is protected on one nitrogen with a tert-butoxycarbonyl (Boc) group. google.com This Boc-protected intermediate allows for selective reaction at the other nitrogen, after which the protecting group can be removed and the second nitrogen functionalized. This principle of protection-functionalization-deprotection-functionalization is a cornerstone of synthesizing unsymmetrically substituted piperazines and can be adapted for the controlled introduction of two identical carboxylic acid groups.
Protection and Deprotection Strategies for Amine and Carboxyl Functionalities
Orthogonal protection strategies are paramount in the synthesis of complex piperazine derivatives to allow for selective modification of the molecule. researchgate.net This involves using protecting groups for the amine and carboxyl functions that can be removed under different conditions without affecting each other.
The two nitrogen atoms in the piperazine ring are nucleophilic and require protection to prevent unwanted side reactions during synthesis. The choice of protecting group is critical and often depends on the subsequent reaction conditions. The most common N-protecting groups in piperazine chemistry are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. chemicalbook.com This protection is stable under basic and nucleophilic conditions but is easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid-lability makes it orthogonal to many other protecting groups. smolecule.com For instance, the synthesis of 4-tert-butoxycarbonyl-2-methylpiperazine can be achieved by reacting 2-methylpiperazine with di-tert-butyl dicarbonate in methanol, yielding the mono-protected product. chemicalbook.com
The Cbz group (or Z group) is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com Unlike the Boc group, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). total-synthesis.comorganic-chemistry.org This provides a key orthogonal deprotection strategy. The selective protection of one nitrogen atom over the other in 2-methylpiperazine can be challenging but is often achieved by leveraging steric hindrance or by performing a global protection followed by selective deprotection.
Table 1: Comparison of Common N-Protecting Groups for Piperazine Synthesis
| Protecting Group | Abbreviation | Structure | Common Reagent for Protection | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) | Stable to bases and hydrogenolysis; orthogonal to Cbz. |
| Benzyloxycarbonyl | Cbz (or Z) | C₈H₇O₂ | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acids; orthogonal to Boc. total-synthesis.com |
The carboxylic acid functionalities must also be protected to prevent them from reacting during steps such as N-alkylation or coupling reactions. The most common strategy for protecting carboxylic acids is converting them into esters.
Esterification can be achieved through various methods, with Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) being a classic approach. For a molecule like this compound, this would typically be done after N-protection. Common esters used are methyl, ethyl, and tert-butyl esters.
Methyl and Ethyl Esters: These are relatively stable and are typically removed by saponification (hydrolysis with a base like NaOH or LiOH) followed by acidic workup.
tert-Butyl Esters: These esters are advantageous as they can be cleaved under acidic conditions, similar to the Boc group, often using TFA. This allows for simultaneous deprotection of N-Boc and tert-butyl ester groups.
The combination of Boc protection for the amines and methyl ester protection for the carboxylic acids provides an orthogonal set, as the esters can be hydrolyzed with base without affecting the Boc groups, and the Boc groups can be removed with acid without cleaving the methyl esters.
Stereoselective Derivatization and Chirality Control at the C-2 Position
The methyl group at the C-2 position of the piperazine ring creates a stereocenter, meaning the molecule can exist as two enantiomers, (R)-2-methylpiperazine and (S)-2-methylpiperazine. nih.gov Controlling this chirality is crucial as different enantiomers can exhibit distinct biological activities. nih.gov Several strategies are employed to achieve stereoselective synthesis.
Synthesis from Chiral Precursors: An effective method is to start the synthesis from an enantiomerically pure building block. Optically active (2S)-piperazine-2-carboxylic acid dihydrochloride is a commercially available starting material that can be used to produce various stereochemically defined 2-substituted piperazines. researchgate.net
Chiral Resolution: This classic method involves synthesizing the racemic mixture of 2-methylpiperazine and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, such as camphorsulfonic acid, followed by separation and liberation of the desired enantiomer. google.com
Asymmetric Synthesis: Modern approaches focus on creating the chiral center stereoselectively. This can involve diastereoselective reactions where a chiral auxiliary guides the stereochemical outcome. For example, a novel intramolecular Mitsunobu reaction has been used as a key step to set the required stereochemistry in the synthesis of (R)- and (S)-tert-butyl 2-methyl-1-piperazinecarboxylate. researchgate.net Stereoselective alkylation of a chiral 2-methyl-4-protected piperazine is another reported method that yields products with high stereochemical purity. google.com
The choice of strategy often depends on the desired scale and the availability of starting materials. For large-scale synthesis, starting with a chiral pool material or developing an efficient asymmetric catalytic method is often preferred over classical resolution. google.com
Table 2: Strategies for Chirality Control at the C-2 Position
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilization of a readily available, enantiomerically pure natural product as a starting material. | Synthesis starting from commercially available (2S)-piperazine-2-carboxylic acid. researchgate.net |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Use of camphorsulfonic acid to form diastereomeric salts for separation. google.com |
| Asymmetric Synthesis | A reaction that selectively produces one enantiomer over the other. | An intramolecular Mitsunobu cyclization to synthesize specific enantiomers of N-Boc-2-methylpiperazine. researchgate.net |
| Stereoselective Alkylation | Alkylation of a prochiral substrate that favors the formation of one stereoisomer. | Alkylation of a 4-protected-2-methylpiperazine using an inorganic base to achieve high stereochemical purity. google.com |
Green Chemistry Considerations and Sustainable Synthetic Approaches
The growing emphasis on sustainable development has significantly influenced the synthetic strategies for piperazine derivatives. researchgate.netresearchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. There is a concerted effort to move away from hazardous chlorinated solvents toward more environmentally benign alternatives. nih.gov
Green Solvents: Water and aqueous ethanol are increasingly used. rsc.org For example, the hydrogenation of pyrazine-2-carboxamide to produce the piperazine core can be performed efficiently in water, which serves as an ideal medium. acs.org
Solvent Minimization: In some cases, reactions can be designed to use one of the reactants as the solvent, which improves atom economy. For example, using an excess of N-methylpiperazine as both a reactant and a solvent for nucleophilic substitution reactions has been reported. mdpi.com Another approach involves using piperazine itself as a solvent, enabling an eco-friendly and cost-effective synthesis. organic-chemistry.org
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective, thereby reducing byproducts and energy consumption.
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and reuse, minimizing waste. An example is the use of immobilized piperazine on a graphene oxide surface, which acts as a reusable, heterogeneous bifunctional acid-base catalyst. rsc.org
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under very mild conditions. mdpi.com Both iridium-based complexes and purely organic photocatalysts have been developed for the synthesis of C2-functionalized piperazines. organic-chemistry.orgmdpi.com These methods are considered sustainable as they can replace toxic reagents and offer high efficiency. mdpi.com For instance, a visible-light-promoted decarboxylative annulation protocol provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org
The development of such catalytic systems is crucial for creating more sustainable and economically viable routes to complex molecules like this compound.
Table 3: Green Chemistry Approaches in Piperazine Synthesis
| Approach | Principle | Example Application | Green Advantage |
| Green Solvents | Replace hazardous solvents with environmentally benign alternatives. | Using water as a solvent for hydrogenation reactions. acs.org | Reduced toxicity and environmental impact. |
| Solventless Reactions | Use a reactant as the solvent. | Using excess piperazine as the reaction medium. organic-chemistry.org | Improved atom economy, reduced solvent waste. |
| Heterogeneous Catalysis | Catalyst is in a different phase from reactants. | Piperazine immobilized on graphene oxide for multicomponent reactions. rsc.org | Easy catalyst separation and reuse. |
| Photoredox Catalysis | Use of light to initiate reactions via a photocatalyst. | Iridium-based complexes for C-H functionalization of piperazines. mdpi.com | Mild reaction conditions, high selectivity, avoids harsh reagents. |
Atom Economy and Waste Reduction Strategies
Theoretical High Atom Economy Synthesis: Direct Carboxylation
A promising and theoretically green synthetic route to this compound involves the direct reaction of 2-methylpiperazine with carbon dioxide (CO₂). This reaction is an example of carbon capture and utilization, where a greenhouse gas is used as a C1 building block.
C₅H₁₂N₂ + 2CO₂ → C₇H₁₂N₂O₄
This reaction, in principle, represents a 100% atom economy, as all the atoms of the reactants are incorporated into the final desired product. In an ideal scenario, there are no byproducts, making it an exceptionally efficient process from an atom economy perspective.
Strategies for Waste Reduction in a Practical Setting
While the theoretical atom economy is 100%, practical implementation of this synthesis would require careful consideration of several factors to minimize waste and environmental impact. These strategies focus on the reaction conditions, catalysts, solvents, and purification processes.
Catalyst Selection: The use of a catalyst can significantly improve the efficiency of the carboxylation reaction, potentially allowing for milder reaction conditions (lower temperature and pressure). A recyclable heterogeneous catalyst would be ideal, as it can be easily separated from the reaction mixture and reused, minimizing catalyst waste. Research into green catalysts for CO₂ fixation, such as certain metal-organic frameworks (MOFs) or enzyme-based systems, could provide sustainable options.
Solvent Choice: The choice of solvent is critical for a green synthesis. Ideally, the reaction could be performed in a solvent-free environment or in a green solvent. Supercritical carbon dioxide (scCO₂) is an attractive option as it can act as both a reactant and a solvent, eliminating the need for a separate organic solvent and simplifying downstream processing. If a solvent is necessary, options like water or other biodegradable and low-toxicity solvents should be prioritized over volatile organic compounds (VOCs).
Reaction Conditions Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial to maximize the yield of the desired product and minimize the formation of any potential side products. This reduces the need for extensive purification steps, which can generate significant waste.
Purification Techniques: Green purification techniques should be employed to isolate the final product. Methods like crystallization are preferable to chromatography, which often uses large volumes of solvents. If chromatography is unavoidable, the use of greener solvent systems and solvent recycling can mitigate its environmental impact.
Comparative Analysis of Potential Synthetic Routes
To illustrate the importance of atom economy, a comparison with a hypothetical, less atom-economical route is useful. For instance, a multi-step synthesis involving protecting groups and activating agents would inherently have a lower atom economy due to the generation of stoichiometric byproducts.
Table 1: Theoretical Atom Economy Comparison of Synthetic Routes for this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Direct Carboxylation | 2-Methylpiperazine, Carbon Dioxide | This compound | None (ideal) | 100% |
| Hypothetical Multi-step Synthesis | 2-Methylpiperazine, Protecting groups, Activating agents, Carboxylating agent | This compound | Deprotection products, Spent activating agents, Salts | < 100% |
Table 2: Key Parameters for a Green Synthesis of this compound via Direct Carboxylation
| Parameter | Green Chemistry Goal | Potential Strategy |
| Atom Economy | Maximize incorporation of reactant atoms into the final product. | Utilize direct carboxylation with CO₂, which has a 100% theoretical atom economy. |
| Catalyst | Use a non-toxic, recyclable catalyst. | Employ a heterogeneous catalyst that can be easily recovered and reused. |
| Solvent | Minimize or eliminate the use of hazardous solvents. | Conduct the reaction in supercritical CO₂ or a green solvent like water. |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Optimize catalyst and reaction conditions to reduce energy consumption. |
| Waste Generation | Minimize byproducts and purification waste. | Aim for high selectivity and yield; use green purification methods like crystallization. |
Chemical Reactivity and Derivatization
Reactions of the Carboxylic Acid Moieties
The two carboxylic acid groups on the N1 and N4 atoms are the most reactive sites for nucleophilic substitution and related transformations. These reactions allow for the extension of the molecular structure by forming esters, amides, and other acid derivatives.
The carboxylic acid groups of 2-Methylpiperazine-1,4-dicarboxylic acid can be converted to their corresponding esters through various standard esterification protocols. Acid-catalyzed esterification, commonly known as Fischer esterification, involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the removal of water is typically required to drive the reaction to completion.
Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species or by using alkylating agents. For example, reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like cesium carbonate can yield the corresponding diester.
Transesterification is another relevant process, where an existing ester of this compound is converted into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. This reaction is useful for modifying the ester groups without having to revert to the parent dicarboxylic acid.
| Reactant Alcohol | Catalyst/Conditions | Product |
| Methanol (CH₃OH) | H₂SO₄, Reflux | This compound dimethyl ester |
| Ethanol (C₂H₅OH) | HCl (gas), Reflux | This compound diethyl ester |
| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄, Reflux | This compound dibenzyl ester |
| tert-Butanol ((CH₃)₃COH) | DCC, DMAP | This compound di-tert-butyl ester |
The formation of amide bonds from the carboxylic acid groups is a cornerstone of its derivatization, often employed in medicinal chemistry. Direct condensation of the dicarboxylic acid with amines requires high temperatures and is generally inefficient due to the formation of unreactive ammonium (B1175870) carboxylate salts. organic-chemistry.org Therefore, the use of coupling reagents is the preferred method for activating the carboxylic acid moieties, enabling amide bond formation under mild conditions. researchgate.netbachem.com
Peptide coupling reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by an amine. bachem.com This process is fundamental in peptide synthesis and is highly applicable here. researchgate.net Reagents are broadly classified into types such as carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.net The choice of reagent can influence reaction rates, yields, and the suppression of side reactions. The reaction typically involves the dicarboxylic acid, two equivalents of an amine, the coupling reagent, and often a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
| Coupling Reagent | Abbreviation | Typical Application |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Standard reagent for amide/ester formation; byproduct is insoluble. peptide.com |
| Diisopropylcarbodiimide | DIC | Similar to DCC, but byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium salt reagent; less toxic than older analogues like BOP. bachem.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient uronium salt, known for fast reaction times and low rates of racemization. researchgate.netpeptide.com |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A third-generation uronium reagent with high efficiency and safety. |
Due to the 1,4-disposition of the carboxylic acid groups on the piperazine (B1678402) ring, this compound cannot form a stable, intramolecular monomeric anhydride (B1165640) upon dehydration. Such cyclizations are typically favorable only for dicarboxylic acids that can form five- or six-membered rings, such as succinic or glutaric acid.
However, the carboxylic acid groups can participate in the formation of mixed anhydrides. This is a common strategy for activating a carboxylic acid for subsequent reaction with a nucleophile. For instance, reaction with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base yields a mixed carbonic-carboxylic anhydride. This activated intermediate is highly susceptible to nucleophilic attack by amines to form amides or by alcohols to form esters. Indeed, the mechanism of some peptide coupling reactions proceeds through the in-situ formation of a mixed anhydride. Symmetrical anhydrides can also be formed by reacting the dicarboxylic acid with a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the absence of a nucleophile. peptide.com
Imide formation from this compound is not a direct process. Typically, imides are synthesized by reacting a dicarboxylic anhydride with ammonia (B1221849) or a primary amine. Since a stable intramolecular anhydride cannot be readily formed, synthesis of a derivative like a di-imide would require a stepwise approach, likely involving the formation of a mono-amide, mono-acid chloride derivative followed by intramolecular cyclization with a suitable nitrogen-containing linker, or intermolecular condensation reactions under harsh conditions.
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The ease of decarboxylation is highly dependent on the molecular structure, particularly the stability of the carbanion intermediate formed upon CO₂ loss. wikipedia.org Carboxylic acids with an electron-withdrawing group at the β-position (e.g., β-keto acids) undergo decarboxylation readily upon gentle heating.
This compound lacks such an activating group. The carboxyl groups are attached directly to nitrogen atoms, forming carbamic acid-like structures. While N-unsubstituted carbamic acids are notoriously unstable and readily decarboxylate, the N-substituted nature of the title compound imparts significant stability. Therefore, decarboxylation of this compound to yield 2-methylpiperazine (B152721) is not a facile process and requires forcing conditions.
Potential pathways for decarboxylation could include:
Thermal Decarboxylation: Requiring very high temperatures, which may lead to decomposition of the piperazine ring.
Oxidative Decarboxylation: Reactions such as the Barton decarboxylation involve converting the carboxylic acid to a thiohydroxamate ester followed by radical-mediated cleavage.
Photoredox Catalysis: Modern methods have shown that visible-light photoredox catalysis can achieve decarboxylation of naturally abundant carboxylic acids under mild conditions. organic-chemistry.org
However, under typical organic synthesis conditions, the carboxyl groups of this compound are considered stable.
Reactions at the Piperazine Nitrogen Atoms
The nitrogen atoms in this compound are part of a carbamic acid functional group. This is structurally analogous to a tertiary amide. As a result, the lone pair of electrons on each nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This significantly reduces the nucleophilicity and basicity of the nitrogen atoms compared to those in a typical secondary or tertiary amine.
Direct N-alkylation or N-acylation of this compound is generally not feasible under standard conditions. The nitrogen atoms lack a proton to be substituted, and their low nucleophilicity prevents them from readily attacking alkylating or acylating agents.
These derivatization reactions are, however, fundamental to the synthesis of substituted piperazines starting from the precursor, 2-methylpiperazine. researchgate.netnih.gov 2-Methylpiperazine contains two secondary amine nitrogens (N1 and N4) that are highly nucleophilic and can be readily functionalized.
N-Acylation: 2-Methylpiperazine reacts readily with acylating agents like acyl chlorides or acid anhydrides to form mono- or di-acylated products. researchgate.net The reaction is often performed in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. nih.gov By controlling the stoichiometry, it is possible to achieve selective mono-acylation.
N-Alkylation: Similarly, the nitrogen atoms can be alkylated using alkyl halides. ambeed.comresearchgate.net Sequential alkylation can produce N-mono-alkylated or N,N'-di-alkylated piperazines. google.com Reductive amination, reacting 2-methylpiperazine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common method for introducing alkyl groups. nih.gov
These N-substituted derivatives of 2-methylpiperazine are themselves important scaffolds in medicinal chemistry. wikipedia.orgnih.govatamanchemicals.com
| Reagent | Reaction Type | Product from 2-Methylpiperazine Precursor |
| Acetyl Chloride (CH₃COCl) | N-Acylation | 1,4-Diacetyl-2-methylpiperazine |
| Benzoyl Chloride (C₆H₅COCl) | N-Acylation | 1,4-Dibenzoyl-2-methylpiperazine |
| Methyl Iodide (CH₃I) | N-Alkylation | 1,2,4-Trimethylpiperazine |
| Benzyl Bromide (C₆H₅CH₂Br) | N-Alkylation | 1,4-Dibenzyl-2-methylpiperazine |
| Formaldehyde / NaBH(OAc)₃ | Reductive Amination | 1,2,4-Trimethylpiperazine |
Formation of Ureas, Carbamates, and Thioureas
The nitrogen atoms of the 2-methylpiperazine scaffold are nucleophilic and can readily participate in reactions to form ureas, carbamates, and thioureas. These reactions typically proceed after the protection of the carboxylic acid groups, for instance, as dibenzyl esters. molaid.com The synthesis of these derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of the parent molecule. nih.govnih.gov
Ureas: Symmetrically and asymmetrically substituted ureas can be synthesized from the 2-methylpiperazine core. The classical approach involves the reaction of the piperazine nitrogens with isocyanates. nih.gov Alternatively, reaction with phosgene (B1210022) or its equivalents (e.g., triphosgene) generates a carbamoyl (B1232498) chloride intermediate, which can then react with another amine to yield the final urea (B33335) product. nih.govmdpi.com
Carbamates: Carbamate derivatives are typically formed by the reaction of the piperazine with chloroformates, such as benzyl chloroformate or di-tert-butyl dicarbonate, under basic conditions. molaid.comnih.gov These reactions are fundamental for installing protecting groups on the nitrogen atoms or for creating linkages in more complex molecules. researchgate.net The synthesis of carbamates can also be achieved through activated mixed carbonates or via Curtius rearrangement of acyl azides to form an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov
Thioureas: Analogous to urea formation, thioureas are prepared by reacting the 2-methylpiperazine derivative with isothiocyanates. researchgate.netmdpi.com The sulfur atom in the thiourea (B124793) group can act as a ligating center for metal complexes, and these derivatives have a wide range of biological applications. mdpi.com
| Derivative | General Reagent | Reaction Type | Key Intermediate |
|---|---|---|---|
| Urea | Isocyanate (R-N=C=O) | Nucleophilic Addition | N/A |
| Urea | Phosgene (COCl₂) | Nucleophilic Acyl Substitution | Carbamoyl chloride |
| Carbamate | Chloroformate (R-O-CO-Cl) | Nucleophilic Acyl Substitution | N/A |
| Thiourea | Isothiocyanate (R-N=C=S) | Nucleophilic Addition | N/A |
Ring Transformations and Skeletal Rearrangements
While the piperazine ring is generally stable, derivatives can undergo ring transformations under specific conditions. These transformations are more commonly studied for related piperazine structures, such as piperazinones (oxidized forms of piperazines). researchgate.net For instance, palladium-catalyzed reactions are known to facilitate the synthesis of piperazines and 2-piperazinones from dienes. researchgate.net
Although specific examples involving this compound are not extensively documented, ring-opening reactions could potentially occur under harsh conditions, breaking one of the C-N bonds. Skeletal rearrangements might also be induced, for example, through reactions involving adjacent functional groups that facilitate ring expansion or contraction, though such transformations are not common for this specific scaffold. More frequently, the piperazine ring acts as a stable, chiral scaffold for further functionalization. researchgate.net
Stereochemical Aspects of Chemical Transformations
The stereocenter at the C-2 position, introduced by the methyl group, is a defining feature of this compound. This chirality is crucial in drug discovery, as different enantiomers can have distinct biological activities and metabolic profiles. researchgate.net Consequently, controlling the stereochemistry during synthesis and subsequent reactions is of paramount importance.
Diastereoselective and Enantioselective Transformations
The development of stereoselective methods to synthesize and modify chiral piperazines is an active area of research. Enantiomerically pure 2-methylpiperazine serves as a valuable building block for creating complex molecules with controlled three-dimensional structures. researchgate.net
One notable example is the enantioselective synthesis of α,α-disubstituted piperazin-2-ones using a palladium-catalyzed decarboxylative allylic alkylation. This method allows for the creation of chiral piperazinone products in high yields and with high enantioselectivity. nih.gov These piperazinones can then be reduced to the corresponding gem-disubstituted piperazines, providing access to novel chiral chemical space. nih.gov
Furthermore, diastereoselective alkylation reactions have been developed for chiral N-protected 2-methylpiperazines. molaid.com By carefully selecting the protecting groups and reaction conditions, it is possible to direct the approach of an electrophile to one face of the molecule, resulting in a high degree of diastereoselectivity. These strategies are essential for building molecules with multiple stereocenters.
| Reaction Type | Catalyst/Method | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium-PHOX ligand | α,α-disubstituted piperazin-2-ones | High enantioselectivity |
| Diastereoselective Alkylation | Chiral auxiliary / N-protection | Polysubstituted piperazines | High diastereoselectivity |
| Intramolecular Mitsunobu Reaction | Diastereoselective cyclization | (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine | Controlled stereochemistry |
Retention and Inversion of Stereochemistry
In chemical transformations involving the chiral 2-methylpiperazine core, the stereochemical outcome at the C-2 center is critical.
Retention of Stereochemistry: Most reactions that occur at the N-1 and N-4 positions of the piperazine ring proceed with complete retention of configuration at the C-2 stereocenter. This includes the formation of ureas, carbamates, and amides, as the chiral carbon is not directly involved in the reaction. researchgate.netnih.gov This stability allows the 2-methylpiperazine scaffold to be used as a reliable chiral building block where the stereochemistry introduced at the beginning of a synthesis is preserved through multiple subsequent steps.
Inversion of Stereochemistry: Inversion of stereochemistry at the C-2 center is less common and would require a reaction that directly targets this carbon atom, such as a nucleophilic substitution (SN2) reaction. For such a reaction to occur, a leaving group would need to be present on the C-2 carbon, which is not the case in the parent compound. However, related synthetic strategies for preparing chiral piperazines, such as those involving an intramolecular Mitsunobu reaction or a diastereoselective triflate alkylation, rely on SN2-type mechanisms to establish the desired stereocenters, which inherently involve an inversion of configuration at the reacting carbon. researchgate.net These methods are used to build the chiral ring system itself rather than to modify an existing one.
Structural Analysis and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to understanding the molecular structure by observing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Methylpiperazine-1,4-dicarboxylic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
The ¹H NMR spectrum is predicted to show distinct signals for the protons on the piperazine (B1678402) ring, the methyl group, and the carboxylic acid groups. Due to the restricted rotation around the N-C(O) amide-like bonds, the signals for the piperazine ring protons may appear as complex multiplets or even separate signals at room temperature. rsc.org The methyl group at the C2 position, being adjacent to a chiral center, would appear as a doublet. The proton at C2 would be a multiplet due to coupling with the methyl protons and the adjacent methylene (B1212753) protons. The remaining five protons on the piperazine ring would exhibit complex splitting patterns in the aliphatic region. The two carboxylic acid protons would typically appear as a single, broad singlet far downfield.
The ¹³C NMR spectrum provides information on each unique carbon environment. The spectrum is expected to show seven distinct signals: two for the carbonyl carbons of the dicarboxylic acid groups, one for the methyl carbon, and four for the carbons of the piperazine ring (C2, C3, C5, and C6), which are chemically non-equivalent.
Two-dimensional (2D-NMR) experiments are essential for unambiguous assignment of these signals.
¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity of the protons through the piperazine ring, for instance, connecting the C2 proton to its neighboring methyl and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Predicted values based on analogous structures like N-Boc-2-methylpiperazine and other acylated piperazines) rsc.orgchemicalbook.comprinceton.edu
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOH (x2) | ~12-13 ppm (br s, 2H) | ~170-175 ppm |
| C2-H | Multiplet | ~50-55 ppm |
| C3-H ₂ | Multiplet | ~40-45 ppm |
| C5-H ₂ | Multiplet | ~45-50 ppm |
| C6-H ₂ | Multiplet | ~40-45 ppm |
| C2-CH ₃ | Doublet | ~15-20 ppm |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
Under electrospray ionization (ESI), this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₂N₂O₄).
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern is critical for confirming the structure. Key expected fragmentation pathways for the [M+H]⁺ ion include:
Loss of a carboxyl group: A primary fragmentation would likely be the loss of a COOH radical (45 Da) or the neutral loss of CO₂ (44 Da) from one of the carboxylic acid groups.
Ring Cleavage: The piperazine ring can undergo characteristic cleavage, often breaking the C-N bonds, leading to several diagnostic fragment ions. xml-journal.netresearchgate.net Studies on similar piperidine (B6355638) dicarboxylic acids show that fragmentation is highly selective and often involves the elimination of a carboxyl group from the molecular ion.
Sequential Losses: Following an initial loss, further fragmentation, such as a second loss of CO₂ or cleavage of the ring, would provide additional structural confirmation.
The IR spectrum of this compound would be dominated by the features of the carboxylic acid groups. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band characteristic of the C=O stretch of the carboxylic acid would appear around 1700–1725 cm⁻¹. Other key bands include C-H stretching vibrations for the methyl and piperazine ring protons (2850–3000 cm⁻¹) and C-N stretching vibrations (1000-1200 cm⁻¹). dergipark.org.trnih.gov
Raman spectroscopy would also detect these vibrations, but with different relative intensities. For instance, the C=O stretch is typically strong in the IR spectrum, while C-C and C-N stretching modes of the ring might be more prominent in the Raman spectrum. niscpr.res.inresearchgate.net
Table 2: Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C-N Stretch | 1000 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which typically requires the presence of chromophores—conjugated systems or functional groups with π electrons. This compound, being a saturated heterocyclic compound with non-conjugated carboxylic acid groups, lacks a significant chromophore. Therefore, it is not expected to exhibit any appreciable absorption in the standard UV-Vis region (200–800 nm). This technique would only become useful for analyzing derivatives of this compound where a chromophoric group, such as a phenyl ring, has been introduced into the structure.
X-ray Crystallography and Solid-State Characterization
While spectroscopic methods provide data on molecular connectivity, X-ray crystallography offers the most definitive and detailed picture of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov Since this compound possesses a stereocenter at the C2 position, it can exist as two enantiomers (R and S).
To perform this analysis, a suitable single crystal of an enantiomerically pure sample is required. The diffraction experiment provides a detailed electron density map from which the atomic positions can be determined. In the solid state, the piperazine ring is expected to adopt a thermodynamically stable chair conformation, which minimizes steric strain. The methyl and carboxylic acid substituents would occupy either axial or equatorial positions on this chair framework.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When using X-rays of an appropriate wavelength, heavier atoms in the crystal scatter the X-rays with a slight phase shift. Even for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods can often detect the subtle effects of anomalous dispersion. researchgate.net By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the true absolute configuration can be established. The result is typically reported as the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect, inverted structure. researchgate.netnih.gov Studies on the dibromide salts of R- and S-2-methylpiperazine have successfully used this method to confirm their known absolute configurations, demonstrating the technique's applicability to this molecular framework. researchgate.net
Powder X-ray Diffraction for Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Powder X-ray Diffraction (PXRD) is the principal analytical technique for investigating and identifying these polymorphic structures. Each crystalline form possesses a unique crystal lattice, which results in a characteristic X-ray diffraction pattern, effectively serving as a "fingerprint" for that specific polymorph.
While the phenomenon is of significant importance, specific studies detailing the polymorphic forms of this compound investigated via PXRD are not widely documented in scientific literature. The general application of PXRD for such a compound would involve exposing a powdered sample to a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), would be used to identify the crystalline phase. Any variation in peak positions or intensities between different batches would indicate the presence of different polymorphs or a mixture thereof.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound, separating it from impurities, and determining its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. However, this compound lacks a significant chromophore, making it difficult to detect using standard UV-Vis detectors at trace levels. Consequently, direct analysis is challenging, and methods often rely on derivatization to introduce a UV-active moiety to the molecule. jocpr.comrdd.edu.iq
A common strategy involves derivatizing the piperazine nitrogens with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, UV-active product. jocpr.com The analysis would then proceed using a reversed-phase method.
Table 1: Representative HPLC Method Parameters for Derivatized Piperazines
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer |
| Detector | UV-Vis Diode Array (DAD) set to the λmax of the derivative (e.g., 340 nm for NBD derivatives) jocpr.com |
| Flow Rate | ~1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
This table represents a typical approach for analyzing piperazine derivatives, as specific validated methods for this compound are not detailed in the surveyed literature.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for volatile or semi-volatile compounds. This compound is a non-volatile compound due to its polar carboxylic acid groups and high molecular weight, making direct GC analysis unsuitable. To overcome this limitation, derivatization is required to convert the non-volatile analyte into a thermally stable and volatile derivative. A common approach is perfluoroacylation using an agent like trifluoroacetic anhydride (B1165640) (TFAA). scholars.direct This reaction targets the amine groups, increasing the compound's volatility for GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. scholars.direct
Chiral Chromatography for Enantiomeric Purity Assessment
The presence of a methyl group at the C-2 position of the piperazine ring introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-2-Methylpiperazine-1,4-dicarboxylic acid and (S)-2-Methylpiperazine-1,4-dicarboxylic acid. The synthesis of chiral ligands, such as 5,5′-[(S)-(+)-2-methylpiperazine-1,4-diyl]-diisophthalic acid, underscores the importance of stereochemical control in derivatives of this compound. mdpi.com
Assessing enantiomeric purity is crucial, and this is typically achieved through chiral chromatography. This can be done by either HPLC or GC using a chiral stationary phase (CSP). For the precursor, 2-methylpiperazine (B152721), enantioselective GC has been shown to be effective for determining enantiomeric purity. nih.gov This methodology would be applicable to a suitably derivatized form of the dicarboxylic acid.
Table 2: Enantioselective GC Method for 2-Methylpiperazine Precursor
| Parameter | Condition |
|---|---|
| Technique | Gas Chromatography (GC) nih.gov |
| Column | Chiraldex G-TA nih.gov |
| Analyte | (R)- and (S)-2-Methylpiperazine nih.gov |
| Result | Successful separation of enantiomers to determine enantiomeric excess. nih.gov |
Derivatization Strategies for Enhanced Analytical Detection and Separation
As outlined in the preceding sections, derivatization is a key enabling step for the effective analysis of this compound by both HPLC and GC. The primary goals of derivatization are to improve detectability and/or volatility. jocpr.comscholars.direct
For HPLC analysis , the main objective is to attach a chromophoric or fluorophoric tag. Reagents that react with secondary amines are ideal for this purpose.
NBD-Cl (4-chloro-7-nitrobenzofuran): Reacts with the piperazine nitrogens to form a highly UV-active derivative, allowing for sensitive detection. jocpr.com
Dansyl Chloride: Another classic reagent that reacts with amines to produce fluorescent derivatives, enabling very low detection limits with a fluorescence detector.
For GC analysis , the goal is to mask the polar functional groups (carboxylic acids and amines) to increase thermal stability and volatility.
Acylation: Reagents like trifluoroacetic anhydride (TFAA) react with the amine groups. scholars.direct
Esterification: The carboxylic acid groups can be converted to their methyl or ethyl esters, for example, to reduce polarity and increase volatility. A two-step derivatization involving both esterification of the carboxyl groups and acylation of the amine groups would be a comprehensive strategy for GC analysis.
Table 3: Summary of Derivatization Strategies
| Analytical Technique | Purpose | Derivatizing Agent Example | Target Functional Group |
|---|---|---|---|
| HPLC | Enhance UV-Vis Detection | 4-chloro-7-nitrobenzofuran (NBD-Cl) jocpr.com | Piperazine Nitrogens |
| GC | Increase Volatility & Thermal Stability | Trifluoroacetic anhydride (TFAA) scholars.direct | Piperazine Nitrogens |
| GC | Increase Volatility | Methanol/Acid Catalyst | Carboxylic Acids |
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to elucidating the molecular and electronic structure of 2-Methylpiperazine-1,4-dicarboxylic acid. These methods provide a quantitative description of the molecule's geometry and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of piperazine (B1678402) and dicarboxylic acids, DFT calculations, often employing functionals like B3LYP with basis sets such as def2-SVP, have been shown to provide results that are in good agreement with experimental X-ray diffraction data. researchgate.netbohrium.com
In the case of this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. nih.gov The methyl group at the 2-position and the carboxylic acid groups at the 1 and 4 positions will have specific spatial orientations that are determined by minimizing steric hindrance and optimizing electronic interactions.
The molecular electrostatic potential (MEP) surface can also be calculated using DFT. This surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxylic acid groups would be regions of high negative potential, while the hydrogen atoms of the carboxylic acids and the N-H protons (if present) would be regions of high positive potential. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations (Note: These are hypothetical values based on typical bond lengths and angles for similar structures and require specific calculations for confirmation.)
| Parameter | Value |
| C-N (ring) bond length | ~1.46 Å |
| C-C (ring) bond length | ~1.53 Å |
| C-N (amide) bond length | ~1.35 Å |
| C=O bond length | ~1.23 Å |
| C-O (hydroxyl) bond length | ~1.34 Å |
| C-N-C bond angle | ~112° |
| N-C-C bond angle | ~110° |
| O=C-N bond angle | ~122° |
This table is interactive. You can sort and filter the data.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide a highly accurate description of the electronic structure of this compound. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be used to calculate various electronic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For piperazine derivatives, the HOMO is often localized on the nitrogen atoms, indicating their nucleophilic character. muni.czresearchgate.net The LUMO is typically distributed over the carbonyl groups of the dicarboxylic acids, suggesting these are the sites for nucleophilic attack.
Table 2: Calculated Electronic Properties for a Generic Piperazine Derivative (Note: These values are illustrative and would need to be calculated specifically for this compound.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
This table is interactive. You can sort and filter the data.
Conformational Analysis and Dynamics
The flexibility of the piperazine ring and the rotational freedom of the substituent groups give rise to a complex conformational landscape for this compound.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of molecules. researcher.lifemdpi.comnih.gov These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.
For this compound, MD simulations could reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. These simulations can also provide insights into the dynamic processes that the molecule undergoes, such as the interconversion between different conformers. arxiv.org Studies on related 2-substituted piperazines have shown a preference for the axial conformation of the substituent. nih.gov
The piperazine ring is not static; it undergoes dynamic processes such as ring-flipping and pseudorotation. Ring-flipping is a conformational change where the ring inverts, converting axial substituents to equatorial and vice versa. This process has an associated energy barrier that can be studied computationally and experimentally. nih.gov
Pseudorotation is a more complex motion that involves a continuous change in the puckering of the ring without passing through a high-energy planar intermediate. Both of these dynamic processes are influenced by the nature and position of the substituents on the ring. The methyl and dicarboxylic acid groups in this compound will affect the energy barriers and rates of these dynamic processes. mdpi.com
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
The synthesis of 2-methylpiperazine (B152721) itself can be studied to understand the formation of the core ring structure. iitm.ac.in Furthermore, the reactivity of the 2-methylpiperazine core, for instance in reactions with carbon dioxide, provides a basis for understanding how the dicarboxylic acid derivative might behave. nih.gov Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energy of a reaction, which is a key factor in determining its rate. For reactions involving the carboxylic acid groups, such as esterification or amidation, computational studies can elucidate the detailed steps of the reaction mechanism. researchgate.net
Lack of Publicly Available Data Precludes Analysis of this compound's Supramolecular Structure
A thorough review of scientific databases and peer-reviewed literature has revealed a significant absence of experimental crystallographic data for the chemical compound this compound. This lack of foundational research into its solid-state structure makes it impossible to provide a detailed and scientifically accurate analysis of its theoretical and computational chemistry as requested.
The specific subsections outlined—5.4. Intermolecular Interactions and Supramolecular Assembly Prediction, 5.4.1. Hydrogen Bonding Networks, 5.4.2. C-H...O and Other Non-Covalent Interactions, and 5.4.3. Crystal Engineering and Design Principles—all necessitate precise knowledge of the compound's crystal lattice, including atomic coordinates and bond parameters. This information is exclusively obtained through techniques such as single-crystal X-ray diffraction, and no such studies for this compound appear to be published in the public domain.
While research exists for related compounds, such as salts of 2-methylpiperazine or other piperazine derivatives, extrapolating this data would be speculative. It would not meet the required standard of a scientifically rigorous article focused solely on this compound. The creation of detailed data tables and a discussion of specific research findings are contingent upon the existence of this primary structural data.
Therefore, until the crystal structure of this compound is determined and published, a comprehensive and accurate article on its intermolecular interactions and supramolecular chemistry cannot be generated.
Applications in Advanced Chemical Synthesis and Materials Science
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and bifunctionality of 2-methylpiperazine-1,4-dicarboxylic acid make it a significant chiral building block. Chiral building blocks are crucial intermediates in the synthesis of natural products and pharmaceuticals, as biological targets are overwhelmingly chiral and often require precise stereochemistry for effective interaction. The presence of a stereocenter, the methyl group on the piperazine (B1678402) ring, allows for the creation of enantiomerically pure target molecules.
This compound serves as a versatile precursor for a variety of advanced organic intermediates. The parent compound, (S)-(+)-2-methylpiperazine, is recognized as a cornerstone in the synthesis of complex chiral molecules, particularly within the pharmaceutical industry. nbinno.com By converting the amine groups of 2-methylpiperazine (B152721) to carboxylic acid groups, the resulting dicarboxylic acid derivative offers alternative reactive handles. These carboxyl groups can undergo a wide range of chemical transformations, including:
Esterification: Reaction with alcohols to form diesters.
Amidation: Reaction with amines to form diamides.
Reduction: Conversion of the carboxylic acids to alcohols.
Acyl Halide Formation: Conversion to more reactive acyl chlorides for subsequent reactions.
These transformations allow for the integration of the chiral 2-methylpiperazine core into larger, more complex molecular architectures. The synthesis of various 1,4-disubstituted 2-methylpiperazine derivatives has been reported for applications such as new 5-HT(1A) receptor ligands, highlighting the modularity of the piperazine scaffold. nih.govresearchgate.net This adaptability makes the dicarboxylic acid variant a strategic starting point for creating diverse libraries of compounds for drug discovery and materials science.
Asymmetric catalysis relies heavily on the use of metal complexes modified with chiral organic ligands to control the stereochemical outcome of a reaction. nih.gov The structure of this compound, featuring a C2-symmetric backbone and two potential coordination sites (the carboxylate oxygens), makes it a candidate for use as a chiral ligand. Chiral ligands modify the reactivity and selectivity of a metal center, enabling the preferential formation of one enantiomer of a product. nih.gov
While direct applications of this specific dicarboxylic acid may be nascent, related structures have proven effective. For instance, novel C2-symmetric chiral piperazines derived from L-proline have been successfully used in copper-catalyzed asymmetric benzoylation of meso-1,2-diols with high enantioselectivity. organic-chemistry.org Similarly, chiral dicarboxylic acids are known to serve as ligands in transition-metal-catalyzed enantioselective reactions. mdpi.com The synthesis of optically active azetidine-2,4-dicarboxylic acid and its use as a chiral auxiliary in asymmetric synthesis further demonstrates the potential of cyclic amino acid derivatives in this field. rsc.org The rigid conformation of the piperazine ring, combined with the stereodirecting influence of the methyl group, could provide the necessary steric and electronic environment to induce high levels of asymmetry in catalyzed reactions.
| Potential Catalytic Application | Relevant Structural Feature | Analogous System |
| Asymmetric Hydrogenation | Chiral piperazine backbone, carboxylate coordination | Chiral DuPHOS and Noyori catalysts nih.gov |
| Asymmetric Acylation | C2-symmetric scaffold | Copper complexes of chiral piperazines organic-chemistry.org |
| Enantioselective C-H Functionalization | Carboxylic acid groups as chiral auxiliaries | Cp*M(III) catalysts with chiral carboxylic acids mdpi.com |
| Asymmetric Alkylation | Rigid cyclic structure | Chiral azetidine-based auxiliaries rsc.org |
Scaffold Design for Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of large, well-defined structures from smaller molecular components, held together by non-covalent interactions. The defined geometry and functional groups of this compound make it an excellent scaffold for building such architectures. mdpi.com
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). researchgate.netnih.gov Dicarboxylic acids are among the most common and effective linkers used in MOF synthesis. The two carboxylate groups of this compound can bridge two different metal centers, extending the structure into a one-, two-, or three-dimensional network. mdpi.com
The use of aliphatic and alicyclic dicarboxylates, such as trans-1,4-cyclohexanedicarboxylate, is a growing area in MOF chemistry, demonstrating that non-aromatic linkers can produce robust and functional frameworks. nih.govmdpi.com The rigid piperazine ring in this compound provides a well-defined geometry and spacing between metal nodes. Furthermore, the presence of the chiral methyl group is of particular interest as it can impart chirality to the entire framework, which is a highly sought-after property for applications in enantioselective separations and catalysis.
| Framework Component | Function | Resulting Property |
| Metal Ion/Cluster | Node | Defines the geometry of the network researchgate.net |
| 2-Methylpiperazine-1,4-dicarboxylate | Linker | Bridges metal nodes, controls pore size researchgate.net |
| Chiral Methyl Group | Stereocenter | Imparts chirality to the bulk material |
| Piperazine Ring | Spacer | Provides rigidity and defined length |
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org The functional groups on this compound are well-suited to direct self-assembly processes through strong and directional hydrogen bonds. The carboxylic acid groups can form robust hydrogen-bonded dimers, while the piperazine ring nitrogens (if protonated) can also act as hydrogen bond donors.
Studies on other piperazine-based molecules, such as 1,4-piperazine-2,5-diones, have shown how hydrogen-bonding networks can be used to control the formation of polymorphic crystalline forms. nih.gov The interplay of these interactions—hydrogen bonding from the carboxyl groups and van der Waals forces from the aliphatic ring—can guide the assembly of the molecules into predictable supramolecular patterns, such as tapes, sheets, or more complex three-dimensional networks. researchgate.netrsc.org
Role in Polymer Chemistry and Material Development
Dicarboxylic acids are fundamental monomers in polymer chemistry, primarily used in the synthesis of polyesters and polyamides through polycondensation reactions. The integration of this compound into a polymer backbone can introduce unique properties derived from its specific structure.
When reacted with diols, it can form polyesters. When reacted with diamines, it can form polyamides. In either case, the chiral 2-methylpiperazine unit becomes an integral part of the polymer chain. This incorporation can influence the polymer's thermal properties, mechanical strength, and solubility. The renewable monomer 2,5-furandicarboxylic acid, which is structurally similar in its bifunctionality, has been extensively studied for creating bio-based polyesters and polyamides with enhanced properties. researchgate.net
Furthermore, the piperazine core is a component of polyureas. Polysilylureas, which can be hydrolyzed to polyureas, can be formed from reactions involving diamine structures, suggesting another potential pathway for polymer synthesis. google.com The development of modern polymeric materials is constantly driven by market demand for innovative plastics with advanced functionalities. mdpi.com The introduction of the rigid, chiral 2-methylpiperazine unit could lead to polymers with specialized applications, such as chiral stationary phases for chromatography or materials with unique optical properties.
Modifiers for Enhanced Material Properties
Information regarding the use of this compound as a modifier to enhance material properties is not present in the available scientific literature. The concept of using chemical additives to alter the physical, thermal, or mechanical properties of materials is well-established, but no studies have been published that describe or investigate the effect of this particular compound in that role.
Applications in Analytical Standards and Method Development
There is no documented use of this compound as a reference or analytical standard in method development. While analytical standards are crucial for ensuring the accuracy and reliability of chemical analyses, this compound has not been identified as a standard for any specific analytical method in the reviewed literature.
Future Perspectives and Research Challenges
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary challenge and area of opportunity lies in the development of efficient and highly stereocontrolled synthetic routes to access specific enantiomers and diastereomers of 2-methylpiperazine-1,4-dicarboxylic acid and its derivatives. The presence of a stereocenter at the 2-position means the molecule exists as (R) and (S) enantiomers, the specific biological or material properties of which are often distinct.
Future research will likely focus on several key strategies:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials is a common strategy. For instance, synthesis can begin from chiral amino acids or their derivatives, where the stereocenter is already established. organic-chemistry.org
Asymmetric Catalysis: The development of catalytic systems that can induce high enantioselectivity in the formation of the piperazine (B1678402) ring or in the introduction of the methyl group is a significant goal. This could involve transition-metal catalysis or organocatalysis to create the chiral center with high fidelity. nih.gov
Diastereoselective Cyclizations: For more complex derivatives with multiple stereocenters, methods that control the relative stereochemistry are crucial. Techniques like substrate-controlled cyclizations or the use of chiral auxiliaries can guide the formation of the desired diastereomer. nih.govnih.govrsc.orgacs.org Manganese-mediated reductive cyclization and iridium-catalyzed cycloadditions are emerging as powerful methods for the diastereoselective synthesis of substituted piperazines. nih.govnih.govacs.org
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Strategy | Advantages | Challenges |
| Chiral Pool Synthesis | Readily available starting materials, established stereocenter. researchgate.net | Limited structural diversity based on available pool. |
| Asymmetric Catalysis | High enantioselectivity, catalytic amounts of chiral inducer. nih.gov | Catalyst development can be complex and expensive. |
| Chiral Resolution | Applicable to racemic mixtures. | Can be inefficient (max 50% yield for one enantiomer), requires suitable resolving agents. researchgate.net |
| Diastereoselective Reactions | Control over relative stereochemistry in complex molecules. rsc.org | Requires careful design of substrates and reaction conditions. |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The reactivity of this compound is governed by its functional groups: the two carboxylic acids and the two secondary amines (after potential hydrolysis of the dicarboxylic acid form). The future exploration of its chemical transformations is a fertile ground for research.
Key areas of investigation include:
Selective N-Functionalization: Developing methods to selectively functionalize the N1 and N4 positions is critical for creating diverse derivatives. The electronic and steric differences between the nitrogen atoms, influenced by the adjacent methyl and carboxyl groups, could be exploited to achieve regioselectivity in reactions like acylation, alkylation, and arylation. ambeed.comnih.govmdpi.com
Carboxylic Acid Modifications: The carboxyl groups can be converted into a wide array of other functionalities, such as esters, amides, and alcohols. These transformations would yield a library of compounds with varied physicochemical properties for applications in medicinal chemistry and materials science.
Ring Transformations and C-H Functionalization: More advanced research could explore reactions that modify the piperazine ring itself. This includes ring-opening reactions, ring expansions, or the direct functionalization of the C-H bonds on the carbon skeleton, which is a significant challenge in saturated heterocycles.
Understanding the conformational behavior of the piperazine ring, which typically exists in a chair conformation, is crucial as it influences the molecule's reactivity and how it interacts with other molecules. NMR-based studies on related acyl-piperazines have shown that ring inversion and amide bond rotation are key dynamic processes. nih.gov
Advanced Computational Modeling for Precise Property and Reactivity Prediction
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, thereby guiding experimental work and accelerating discovery.
Future computational research will likely focus on:
Conformational Analysis: Accurately modeling the conformational landscape of the molecule is essential. Quantum mechanics (QM) and molecular dynamics (MD) simulations can determine the relative energies of different chair and boat conformations and the energy barriers for their interconversion. nih.gov This is critical for understanding receptor binding and reactivity.
Predicting Physicochemical Properties: Properties such as pKa, solubility, and lipophilicity can be predicted using computational models. These predictions are vital for designing molecules with appropriate characteristics for pharmaceutical or material applications. researchgate.net
Reaction Modeling: Computational modeling can elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and help in the design of new catalysts for its synthesis. nih.govnih.gov For instance, docking studies can predict how the molecule might interact with the active site of an enzyme, guiding the design of potent inhibitors. acs.org
A significant challenge is the accuracy of the computational methods. The development and application of more accurate and efficient computational models, particularly those that can handle the complex interplay of non-covalent interactions, will be crucial for providing reliable predictions. nih.gov
Expansion into Novel Non-Biological Material and Supramolecular Applications
While piperazine derivatives are common in pharmaceuticals, the unique structure of this compound makes it an attractive building block for novel materials and supramolecular assemblies. nih.gov
Future research directions include:
Polymer Synthesis: The bifunctional nature of the molecule (two carboxylic acids and two nitrogens) makes it a prime candidate for use as a monomer in polymerization reactions. This could lead to the creation of novel polyamides or polyesters with unique properties, such as thermal stability or chirality, for applications in separation science or as functional materials. rsc.orgrsc.orgnih.gov
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality can act as a linker to coordinate with metal ions, forming highly porous and crystalline structures known as MOFs. The chirality of the 2-methylpiperazine (B152721) unit could be transferred to the MOF, creating chiral frameworks for enantioselective separations or asymmetric catalysis.
Supramolecular Gels and Assemblies: The ability of the carboxylic acid and amine groups to form strong hydrogen bonds makes the molecule suitable for constructing self-assembled supramolecular structures. acs.orgacs.orgresearchgate.net Depending on the conditions, it could form gels, liquid crystals, or other ordered assemblies. The dicarboxylic acid moiety is a well-known building block in crystal engineering due to its ability to form robust hydrogen-bonded networks. acs.orgrsc.orgresearchgate.net
The primary challenge in this area is to understand and control the complex non-covalent interactions that govern the self-assembly processes to create materials with desired functions and structures.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the way chemical research is conducted, and this compound is no exception.
Potential applications include:
Retrosynthesis Planning: AI-powered tools can analyze the structure of complex target molecules containing the this compound core and propose viable synthetic routes. nih.govarxiv.orgchemrxiv.orgmit.edunih.gov This can save significant time and resources in the lab by identifying promising pathways and avoiding dead ends.
Property Prediction: ML models can be trained on existing chemical data to predict the properties of novel, virtual derivatives of this compound. nih.govresearchgate.netrepec.orgresearchgate.netnih.gov This allows for the rapid in silico screening of large virtual libraries to identify candidates with optimal characteristics before committing to their synthesis.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity, using data from a limited number of experiments.
The main challenge is the need for large, high-quality datasets to train reliable AI and ML models. For a specific and relatively under-researched compound like this compound, data scarcity is a significant hurdle. Future efforts will need to focus on generating and curating relevant data to fully leverage the power of these computational tools.
Q & A
Q. What are the optimal synthetic routes for 2-methylpiperazine-1,4-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methylpiperazine with a protected dicarboxylic acid derivative (e.g., diethyl dicarboxylate) under basic conditions (e.g., K₂CO₃ in DMF) to form ester intermediates.
- Step 2: Hydrolyze the ester groups using aqueous NaOH or HCl to yield the free dicarboxylic acid.
- Optimization: Adjust solvent polarity (e.g., THF vs. DCM) and temperature (room temp. vs. reflux) to minimize side reactions like over-alkylation. Monitor purity via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR in D₂O or DMSO-d₆ to identify proton environments and confirm carboxylate deprotonation. Assign stereochemistry using 2D NOESY for spatial correlations .
- X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for structure refinement. Prepare single crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures). Validate hydrogen bonding networks using Olex2 or Mercury .
Q. How does the reactivity of this compound compare to unsubstituted piperazine dicarboxylates in amidation or esterification reactions?
Methodological Answer: The methyl group introduces steric hindrance, slowing nucleophilic attack at adjacent positions. For amidation:
- Use coupling agents like HATU or EDCI to activate carboxyl groups.
- Monitor reaction progress via FT-IR (disappearance of -COOH stretch at ~1700 cm).
- Compare kinetics with unsubstituted analogs using HPLC-MS to quantify reaction rates .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved, and what role do hydrogen-bonding motifs play?
Methodological Answer:
- Chiral Separation: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase (e.g., hexane/isopropanol with 0.1% TFA) for enantiomer separation .
- Hydrogen Bonding: Analyze crystal structures (via SHELXL) to identify key interactions, such as N–H···O bonds between the methyl group and carboxylate oxygen. Compare packing motifs with racemic mixtures to design selective crystallization protocols .
Q. What strategies enhance the stability of this compound in alkaline or oxidative environments for applications in conductive materials?
Methodological Answer:
- Alkaline Stability: Test degradation in NaOH (1–5 M) at 60°C for 24–72 hours. Monitor via -NMR for loss of carboxylate peaks. Introduce electron-withdrawing groups (e.g., fluorine) to adjacent carbons to reduce nucleophilic attack .
- MOF Integration: Coordinate with transition metals (e.g., Fe) to form stable frameworks. Characterize conductivity using four-probe DC measurements; compare with Mn analogs to assess redox-active contributions .
Q. How can computational modeling (e.g., DFT) predict the electronic properties of metal-organic frameworks (MOFs) derived from this compound?
Methodological Answer:
- DFT Workflow: Optimize geometry using B3LYP/6-31G(d). Calculate HOMO-LUMO gaps to assess conductivity. Simulate spin states for Fe-MOFs to explain enhanced conductivity vs. Mn systems (e.g., β-spin electron delocalization) .
- Validation: Correlate computational results with experimental XPS data (e.g., Fe 2p binding energies) and UV-Vis spectra for charge-transfer transitions .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer:
- Case Study: If -NMR shows unexpected splitting, perform variable-temperature NMR to rule out dynamic effects (e.g., rotamers). Use -DEPT to confirm carbon assignments.
- Crystallographic Cross-Validation: Compare NMR-derived torsion angles with X-ray data to resolve ambiguities. For example, methyl group orientation may influence coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
